Gibberellin C
Description
Historical Discovery and Taxonomic Classification
The discovery of gibberellin compounds, including this compound, traces its origins to groundbreaking research conducted in Japan during the late 19th and early 20th centuries. The initial recognition of gibberellin activity emerged from investigations into a devastating rice disease known as "bakanae," meaning "foolish seedling," which had been observed by Japanese farmers for over a century. In 1898, Hori demonstrated that this disease, characterized by excessive seedling elongation and sterility, resulted from fungal infection by what was then classified as Gibberella fujikuroi, subsequently reclassified as Fusarium fujikuroi. The systematic study of these compounds accelerated in 1926 when Eiichi Kurosawa successfully obtained filtered extracts from the fungal pathogen that could reproduce the characteristic disease symptoms in healthy rice seedlings. This breakthrough laid the foundation for Teijiro Yabuta's isolation of the active substance in 1935, which he designated as "gibberellin" after its fungal source.
The taxonomic classification system for gibberellin compounds follows a numerical designation scheme established during the mid-20th century, where individual gibberellins receive names from Gibberellin A₁ through Gibberellin Aₙ in order of their discovery and structural characterization. This compound occupies a specific position within this classification framework, distinguished by its unique chemical identifier 59598-41-3 in the Chemical Abstracts Service registry and its systematic International Union of Pure and Applied Chemistry name: (2R,5R,9S,10R,11R,12S)-12-hydroxy-5,11-dimethyl-6,16-dioxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadecane-9-carboxylic acid. The compound belongs to the broader chemical family of 19-carbon gibberellins, which are characterized by the loss of carbon 20 and the presence of a five-member lactone bridge linking carbons 4 and 10, a structural feature that typically correlates with enhanced biological activity.
The systematic nomenclature for this compound also includes alternative chemical designations such as 2,4-dihydroxy-1,7-dimethyl-8-oxo-4,7-gibbane-1,10-dicarboxylic acid-1,4a-lactone, reflecting the complexity of its tetracyclic structure. This comprehensive naming system ensures precise identification and differentiation from other gibberellin family members while maintaining consistency with established chemical classification protocols. The evolutionary development of gibberellin nomenclature reflects the gradual understanding of these compounds' structural diversity, with early researchers initially identifying mixtures of different gibberellins before developing sophisticated separation techniques that enabled individual compound characterization.
Role Within the Gibberellin Family of Phytohormones
This compound functions as an integral component of the extensive gibberellin family, which comprises tetracyclic diterpenoid compounds synthesized through the terpenoid pathway in plant plastids before undergoing modifications in the endoplasmic reticulum and cytosol. The gibberellin family encompasses two primary structural classes distinguished by their carbon content, with either 19 or 20 carbon atoms, where the 19-carbon forms, including this compound, generally represent the biologically active variants. Within this classification system, the most well-known and biologically active gibberellins include Gibberellin A₁, Gibberellic acid (Gibberellin A₃), Gibberellin A₄, and Gibberellin A₇, which share three common structural characteristics: a hydroxyl group on carbon-3β, a carboxyl group on carbon 6, and a lactone bridge between carbons 4 and 10.
The biosynthetic pathway leading to gibberellin compounds, including this compound, requires the coordinated action of three distinct enzyme classes: terpene synthases, cytochrome P450 monooxygenases, and 2-oxoglutarate dependent dehydrogenases. This complex biosynthetic process begins with geranylgeranyl diphosphate and proceeds through multiple enzymatic steps involving ent-copalyl diphosphate synthase and ent-kaurene synthase, both located in plastids, which facilitate the conversion to the tetracyclic hydrocarbon intermediate ent-kaurene. Subsequently, ent-kaurene oxidase and ent-kaurenoic acid oxidase, representing cytochrome P450 enzymes, catalyze the formation of Gibberellin A₁₂, which serves as a precursor for various bioactive gibberellins through further oxidations mediated by Gibberellin 20-oxidase and Gibberellin 3-oxidase.
The functional diversity within the gibberellin family reflects structural variations that significantly influence biological activity, with hydroxylation patterns particularly affecting compound potency. This compound, with its specific molecular formula C₁₉H₂₄O₆ and molecular weight of 348.4 grams per mole, represents a structurally distinct member that contributes to the overall functional capacity of plant hormone systems. The presence of multiple hydroxyl groups and the characteristic lactone bridge in this compound positions it within the subset of potentially bioactive compounds, although specific biological activity data requires further investigation to establish definitive functional roles compared to well-characterized family members like Gibberellic acid.
| Gibberellin Compound | Carbon Number | Molecular Formula | Molecular Weight (g/mol) | Structural Classification |
|---|---|---|---|---|
| This compound | 19 | C₁₉H₂₄O₆ | 348.4 | 19-carbon gibberellin |
| Gibberellic acid (A₃) | 19 | C₁₉H₂₂O₆ | 346.4 | Bioactive 19-carbon |
| Gibberellin A₁₂ | 20 | C₂₀H₂₈O₄ | 332.4 | 20-carbon precursor |
| Gibberellin A₁ | 19 | C₁₉H₂₄O₅ | 332.4 | Bioactive 19-carbon |
Ecological and Evolutionary Significance
The ecological and evolutionary significance of this compound must be understood within the broader context of gibberellin evolution and distribution across plant lineages and associated microorganisms. Gibberellin compounds demonstrate ubiquitous occurrence in seed plants and exhibit regulatory functions in germination, elongation growth, and sex determination processes. The evolutionary conservation of gibberellin signaling pathways provides crucial insights into the adaptive advantages these compounds confer across diverse plant species and environmental conditions. Phylogenetic analyses reveal that homologues of gibberellin signaling pathway components are primarily found in vascular plants, with the pathway appearing completely absent in protists and showing limited homology in the moss Physcomitrella patens, while the lycophyte Selaginella moellendorffii contains possible orthologs for each signaling component.
The convergent evolution of gibberellin production capabilities in plant-associated bacteria, including both symbiotic nitrogen-fixing rhizobia and phytopathogenic species, demonstrates the ecological importance of these compounds in mediating plant-microbe interactions. Evolutionary analysis of bacterial gibberellin biosynthetic operons reveals complex patterns of horizontal gene transfer and suggests that manipulation of gibberellin signaling represents a powerful mechanism for microbes to gain advantages in plant associations. The genetic heterogeneity observed in gibberellin operons across different bacterial lineages, particularly the loss of genes encoding final biosynthetic steps in most rhizobia, indicates varied functional roles for gibberellin compounds in distinct ecological contexts.
The ecological significance of this compound and related compounds extends to their potential roles in plant adaptation and stress responses, as evidenced by the preferential expression of certain gibberellin receptor variants in root tissues during low-temperature stress conditions. Evolutionary analyses of gibberellin receptor proteins demonstrate significant diversification in core eudicots, with B-type receptors showing higher nonsynonymous-to-synonymous divergence ratios in regions determining gibberellin affinity. This evolutionary pattern suggests ongoing adaptive refinement of gibberellin perception systems to optimize plant responses to environmental challenges and developmental requirements.
The historical role of gibberellin-related traits in agricultural development, particularly during the Green Revolution of the 1960s, illustrates the broader ecological and economic significance of these compounds. The selective breeding of crop strains deficient in gibberellin synthesis contributed to the development of dwarf varieties with improved agronomical characteristics, demonstrating how understanding gibberellin biology can translate into practical applications for food security and sustainable agriculture. The continued research interest in gibberellin compounds, including this compound, reflects their potential for developing novel approaches to crop improvement, nitrogen-use efficiency enhancement, and stress tolerance in agricultural systems.
| Evolutionary Timeline | Organism Group | Gibberellin Pathway Status | Ecological Significance |
|---|---|---|---|
| Early Land Plants | Protists | Pathway absent | No gibberellin signaling |
| Bryophyte Emergence | Mosses | Limited homology | Basic growth responses |
| Vascular Plant Evolution | Lycophytes | Complete pathway orthologs | Advanced growth control |
| Seed Plant Diversification | Gymnosperms/Angiosperms | Conserved signaling | Complex development |
| Bacterial Associations | Rhizobia/Pathogens | Convergent evolution | Plant-microbe interactions |
Properties
CAS No. |
59598-41-3 |
|---|---|
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2R,5R,9S,10R,11R,12S)-12-hydroxy-5,11-dimethyl-6,16-dioxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O6/c1-16-5-3-9-18(8-16,7-11(16)21)12(14(22)23)13-17(2)10(20)4-6-19(9,13)25-15(17)24/h9-10,12-13,20H,3-8H2,1-2H3,(H,22,23)/t9-,10+,12-,13-,16-,17+,18?,19?/m1/s1 |
InChI Key |
SANQKZPKBHPOLZ-VFZLMNLYSA-N |
SMILES |
CC12CCC3C45CCC(C(C4C(C3(C1)CC2=O)C(=O)O)(C(=O)O5)C)O |
Isomeric SMILES |
C[C@@]12CC[C@H]3C45CC[C@@H]([C@@]([C@H]4[C@@H](C3(C1)CC2=O)C(=O)O)(C(=O)O5)C)O |
Canonical SMILES |
CC12CCC3C45CCC(C(C4C(C3(C1)CC2=O)C(=O)O)(C(=O)O5)C)O |
Synonyms |
2,4-dihydroxy-1,7-dimethyl-8-oxo-4,7-gibbane-1,10-dicarboxylic acid-1,4a-lactone gibberellin C |
Origin of Product |
United States |
Scientific Research Applications
Physiological Roles of Gibberellin C
Gibberellins, including this compound, are known to influence several key processes in plant development:
- Seed Germination : Gibberellins promote the growth of seedlings by breaking dormancy and stimulating enzyme production necessary for seedling development.
- Stem Elongation : They facilitate cell elongation and division, contributing to increased plant height and biomass.
- Flowering Regulation : Gibberellins are essential for the transition from vegetative to reproductive growth in many plants.
- Fruit Development : They enhance fruit size and quality by regulating growth rates and metabolic processes.
Table 1: Key Physiological Effects of this compound
Agricultural Applications
This compound has significant implications in agriculture, particularly in crop management and yield enhancement. Its role as a growth regulator has been extensively studied.
Crop Improvement
- Dwarf Varieties : this compound can rescue dwarf phenotypes in crops like maize and pea by promoting normal growth patterns through DELLA protein degradation, which otherwise inhibits growth.
- Yield Enhancement : Application of this compound has been shown to increase the yield of various crops by enhancing fruit set and size, as well as improving overall plant vigor.
Case Study: Rice Cultivation
In rice cultivation, the application of this compound has been linked to improved grain yield. Research indicates that its application during specific growth stages leads to enhanced panicle development and increased grain filling rates, ultimately boosting productivity.
Table 2: Agricultural Benefits of this compound
| Crop Type | Application Timing | Observed Benefits | Reference |
|---|---|---|---|
| Rice | Early vegetative phase | Increased grain yield | |
| Maize | Pre-flowering | Rescue dwarf phenotype | |
| Pea | During flowering | Enhanced pod formation |
Horticultural Applications
In horticulture, this compound is utilized to improve fruit quality and manage flowering times.
Fruit Ripening
This compound influences the ripening process in fruits such as tomatoes and pears. It affects not only the timing but also the quality attributes like size, color, and flavor.
Case Study: Tomato Ripening
Research demonstrates that exogenous application of this compound to tomato plants enhances fruit size and accelerates ripening while improving nutritional content. This application can be strategically used to synchronize harvest times with market demands.
Table 3: Horticultural Uses of this compound
Comparison with Similar Compounds
Structural Similarities and Differences
GAs share a tetracyclic ent-gibberellane skeleton but differ in hydroxylation, methylation, and side-chain modifications. Below is a structural comparison of select GAs:
| Gibberellin | Functional Groups | Bioactivity Status | Key Modifications |
|---|---|---|---|
| GA₁ | 3β-OH, 13-OH | Active | Early precursor in biosynthesis |
| GA₃ | 1,2-unsaturation, 3β-OH, 13-OH | Highly Active | Common in agricultural applications |
| GA₄ | 3β-OH, 13-OH, 16,17-epoxide | Active | Involved in flowering regulation |
| GA₂₀ | 13-OH, non-hydroxylated C-3/C-7 | Inactive Precursor | Converted to GA₁ via hydroxylation |
Hypothetical "Gibberellin C": If analogous to GA₃, it may feature additional hydroxyl groups or stereochemical variations affecting receptor affinity.
Metabolic Pathways
- GA Biosynthesis : Proceeds via the methylerythritol phosphate (MEP) pathway. GA₁₂-aldehyde is a central intermediate, with hydroxylation steps determining bioactivity .
- Catabolism : Deactivation occurs via 2β-hydroxylation (e.g., GA₃ → GA₈). Mutations in catabolic enzymes alter GA levels, affecting plant height and stress responses .
Research Findings and Limitations
- Transcriptomic Insights: Exogenous GA₃ application in ramie shifts metabolic flux from lignin to flavonoid synthesis via differential expression of 293 genes and 68 metabolites .
- Transport Mechanisms : The GTR1 transporter mediates GA mobility in Arabidopsis, highlighting the importance of tissue-specific delivery for bioactivity .
- Limitations: The term "this compound" lacks explicit documentation in peer-reviewed studies, suggesting a need for further characterization.
Preparation Methods
Solid-State Fermentation (SSF)
Solid-state fermentation (SSF) has emerged as a cost-effective method for gibberellin production, particularly using agricultural byproducts as substrates. For example, Fusarium moniliforme LPB03 and Gibberella fujikuroi LPB06 were cultivated on citric pulp, a residue from orange juice extraction, achieving GA3 yields of 7.60 g kg⁻¹ in Erlenmeyer flasks and 7.34 g kg⁻¹ in column bioreactors. The process leverages the high cellulose and nutrient content of citric pulp, which provides a sustainable carbon source while maintaining a pH near 5.76—optimal for fungal activity.
Submerged Fermentation (SmF)
In contrast, submerged fermentation (SmF) in stirred tank reactors (STRs) and bubble column reactors (BCRs) yielded GA3 concentrations of 273 mg L⁻¹ and 203 mg L⁻¹, respectively. The choice of bioreactor significantly impacts oxygen transfer and shear stress, with STRs favoring higher aeration rates for G. fujikuroi metabolism.
Semisolid-State Fermentation (SSSF)
Hybrid approaches like SSSF, which suspends citric pulp in water, achieved intermediate GA3 levels (331 mg L⁻¹ in flasks), highlighting the trade-offs between substrate accessibility and microbial growth kinetics.
Chemical Synthesis and Structural Modification
Concise Synthesis of C20 Gibberellins
The synthesis of (−)-GA18 methyl ester from andrographolide demonstrates the strategic use of skeletal rearrangements to access complex gibberellin frameworks. Key steps include:
-
Intramolecular Ene Reaction : Forms the C-ring through a thermally induced cyclization.
-
Oxidative Cleavage and Aldol Condensation : Contracts the B-ring to generate a trans-hydrindane system, critical for bioactivity.
-
Photochemical [2+2] Cycloaddition : Constructs the methylenebicyclo[3.2.1]octanol moiety (CD ring) with high stereocontrol.
This 15-step route achieves a 12% overall yield, underscoring the efficiency of cascade reactions in natural product synthesis.
Purification and Crystallization Techniques
Purification of gibberellins often involves mixed-solvent recrystallization. For GA3, a ternary system of oxolane, ethyl acetate, and water (1:2:1 mass ratio) enabled the recovery of 98–99.5% pure crystals after activated carbon treatment and reduced-pressure concentration. Crystallization parameters such as cooling rate (5–40°C/hr) and agitation speed (50–500 rpm) were critical for controlling particle size (200–500 mesh).
Formulation Strategies for Enhanced Stability and Solubility
Water-Soluble Powder Preparations
To improve field applicability, GA3 was formulated into water-soluble powders using dispersants (sodium silicate), surfactants (bromogeramine), and stabilizers (vitamin C). A typical formulation included:
| Component | Proportion (wt%) |
|---|---|
| GA3 crystals | 30% |
| Sodium silicate | 15% |
| Sodium dihydrogen phosphate | 40% |
| Bromogeramine | 8% |
| Sucrose | 5% |
| Vitamin C | 2% |
This blend achieved >98% suspensibility and wetting times under 30 seconds, meeting agricultural spray requirements.
Comparative Analysis of Production Methods
| Method | Yield/Concentration | Scalability | Cost Efficiency |
|---|---|---|---|
| Solid-State Fermentation | 7.60 g kg⁻¹ | Moderate | High |
| Submerged Fermentation | 273 mg L⁻¹ | High | Moderate |
| Chemical Synthesis | 12% overall yield | Low | Low |
Fermentation dominates industrial production due to lower precursor costs, whereas chemical synthesis remains reserved for high-value derivatives like GA18 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
